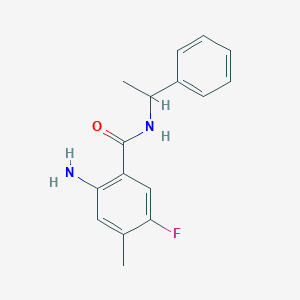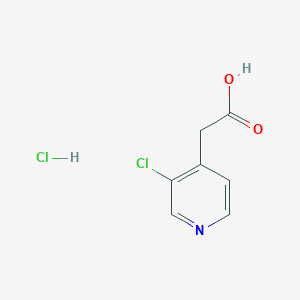
2,2,6-Trimethyl-6-(trifluoromethyl)morpholine
Übersicht
Beschreibung
2,2,6-Trimethyl-6-(trifluoromethyl)morpholine is a chemical compound with the molecular formula C8H14F3NO . It has a molecular weight of 197.2 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for 2,2,6-Trimethyl-6-(trifluoromethyl)morpholine is1S/C8H14F3NO/c1-6(2)4-12-5-7(3,13-6)8(9,10)11/h12H,4-5H2,1-3H3 . This code provides a unique representation of the molecule’s structure. Physical And Chemical Properties Analysis
2,2,6-Trimethyl-6-(trifluoromethyl)morpholine is a liquid . The compound should be stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Multicomponent Synthesis Approach
One significant application of 2,2,6-Trimethyl-6-(trifluoromethyl)morpholine in scientific research involves its synthesis through a multicomponent process. Zhou, Zhou, and Yeung (2012) described an efficient synthesis method for 2,2,6-trisubstituted morpholine. This process includes a straightforward combination of epichlorohydrin, N-bromosuccinimide, nosyl amide, and an olefin. The resultant products contain chloride handles, making them suitable for further modifications and applications in various scientific fields (Zhou, Zhou, & Yeung, 2012).
Photophysics and Biomolecular Binding Properties
Another intriguing application pertains to the synthesis and analysis of new series of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines. Bonacorso et al. (2018) achieved successful synthesis via the Buchwald–Hartwig amination and examined the photophysical properties and biomolecular binding characteristics of these compounds. Their analysis revealed that the morpholinyl- and pyrrolydinyl-substituted quinolines exhibit strong interactions with ct-DNA, potentially due to π-stacking and/or hydrogen-bonding interactions (Bonacorso et al., 2018).
Chiral Morpholine Synthesis
Huh, Bechle, and Warmus (2018) developed a scalable synthetic route towards a chiral 2,2,6-trisubstituted morpholine. This synthesis involves aryl group incorporation via Suzuki-Miyaura coupling and stereoselective hydroalkoxylation. The late-stage incorporation of aryl and N-alkyl groups makes this route especially suitable for further SAR (Structure-Activity Relationship) studies on this molecule (Huh, Bechle, & Warmus, 2018).
Scaffold in Medicinal Chemistry
Morpholine serves as a crucial scaffold in medicinal chemistry, attributed to its involvement in various biological activities and its enhancement of the pharmacokinetic profile of bioactive molecules. Tzara, Xanthopoulos, and Kourounakis (2020) highlighted the importance of morpholine in medicinal chemistry and provided an overview of the main approaches towards morpholine synthesis or functionalization, underscoring the synthetic strategies leading to easily accessible libraries of bioactives for drug discovery projects (Tzara, Xanthopoulos, & Kourounakis, 2020).
Safety and Hazards
The compound is classified as dangerous, with hazard statements including H227, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Eigenschaften
IUPAC Name |
2,2,6-trimethyl-6-(trifluoromethyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3NO/c1-6(2)4-12-5-7(3,13-6)8(9,10)11/h12H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXPQHCXUSSDHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC(O1)(C)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(2-Aminoethyl)imino]dimethyl-lambda6-sulfanone hydrochloride](/img/structure/B1382471.png)


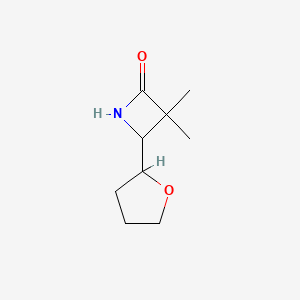
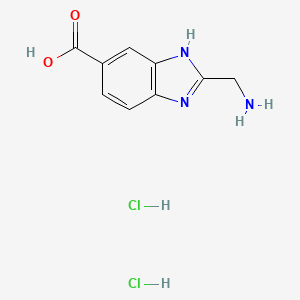

![1-Cyclopropyl-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B1382481.png)
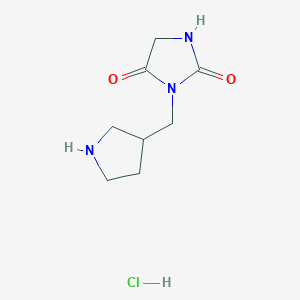
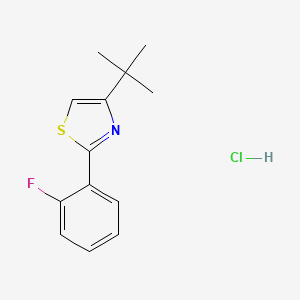
![6-Bromo-2H-benzo[e][1,2]thiazin-3(4H)-one 1,1-dioxide](/img/structure/B1382486.png)
